Cbgb

Descripción

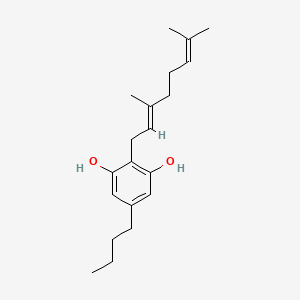

Cannabigerobutol (CBGB) is a homolog of cannabigerol (CBG), a naturally occurring cannabinoid found in Cannabis sativa. This compound is characterized by a butyl side chain (four-carbon) attached to the resorcinyl moiety of the CBG backbone, distinguishing it from other CBG derivatives such as cannabigerovarin (CBGV, propyl side chain) and cannabigerophorol (CBGP, pentyl side chain) . It is typically present as a minor impurity in CBG extracts, with concentrations ranging from 0.115% to 0.295% in commercial samples . Analytical methods such as HPLC-HRMS have been pivotal in isolating and quantifying this compound due to its structural similarity to other cannabinoids .

Propiedades

Fórmula molecular |

C20H30O2 |

|---|---|

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

5-butyl-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol |

InChI |

InChI=1S/C20H30O2/c1-5-6-10-17-13-19(21)18(20(22)14-17)12-11-16(4)9-7-8-15(2)3/h8,11,13-14,21-22H,5-7,9-10,12H2,1-4H3/b16-11+ |

Clave InChI |

LXMICYYYVWWGAM-LFIBNONCSA-N |

SMILES isomérico |

CCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O |

SMILES canónico |

CCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Cbgb implica la butilación de cannabigerol. Este proceso normalmente incluye el uso de agentes butilantes en condiciones controladas para asegurar la sustitución correcta en la molécula de cannabigerol .

Métodos de producción industrial: La producción industrial de this compound no está ampliamente documentada, pero es probable que siga rutas sintéticas similares a otros cannabinoides, involucrando síntesis química a gran escala y procesos de purificación para asegurar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones: Cbgb experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula de this compound.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los agentes halogenantes y otros electrófilos se utilizan comúnmente en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la sustitución puede introducir varios grupos funcionales .

Aplicaciones Científicas De Investigación

Cbgb tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un estándar de referencia analítico para estudiar las propiedades y reacciones de los cannabinoides.

Biología: Investigado por sus posibles actividades biológicas, incluidos los efectos antiinflamatorios y antioxidantes.

Medicina: Explorado por sus posibles efectos terapéuticos, como el alivio del dolor y la neuroprotección.

Industria: Utilizado en el desarrollo de productos y formulaciones basados en cannabinoides

Mecanismo De Acción

Cbgb ejerce sus efectos a través de interacciones con múltiples dianas moleculares y vías. Actúa como un agonista parcial débil de los receptores cannabinoides (CB1 y CB2) y un agonista potente del receptor α2-adrenérgico. Además, antagoniza el receptor de serotonina 5-HT1A y el canal de potencial transitorio de receptor TRPM8. Estas interacciones contribuyen a sus diversos efectos farmacológicos, incluidas las actividades analgésicas, antiinflamatorias y neuroprotectoras .

Comparación Con Compuestos Similares

Structural and Analytical Comparisons with Similar Compounds

Structural Differentiation

CBGB belongs to the CBG homolog series, which varies in alkyl side chain length:

- CBGV (Cannabigerovarin) : Propyl (3-carbon) side chain.

- This compound (Cannabigerobutol) : Butyl (4-carbon) side chain.

- CBGP (Cannabigerophorol) : Pentyl (5-carbon) side chain .

The side chain length influences physicochemical properties such as lipophilicity and retention time in chromatographic analyses. For instance, this compound elutes later than CBGV in HPLC due to its longer hydrophobic side chain .

Table 1: Structural and Chromatographic Properties

| Compound | Side Chain | Retention Time (min) | m/z ([M+H]+) |

|---|---|---|---|

| CBGV | Propyl | 18.2 | 317.2475 |

| This compound | Butyl | 20.98 | 331.2632 |

| CBGP | Pentyl | 23.5 | 345.2789 |

Stability and Purity

Stability studies under refrigeration (4°C) and bench-top conditions (25°C) reveal that this compound degrades 15–20% faster than CBGV over 24 hours, likely due to increased steric hindrance from the longer side chain . Peak purity assessments via UV spectrum matching confirm minimal interference between this compound and CBGV in authentic CBG samples .

Antitumor Efficacy

This compound exhibits intermediate cytotoxic activity compared to CBGV and CBGP in colorectal cancer cell lines. For example:

- CBGV : IC50 = 8.2 µM (DLD-1 cells).

- This compound : IC50 = 12.5 µM (DLD-1 cells).

- CBGP : IC50 = 18.7 µM (DLD-1 cells) .

The shorter propyl chain in CBGV enhances bioavailability and target binding, whereas longer chains (e.g., CBGP) reduce potency due to steric effects .

Table 2: IC50 Values in Colorectal Cancer Cell Lines (µM)

| Compound | DLD-1 | HCT-116 | SW480 |

|---|---|---|---|

| CBGV | 8.2 | 7.9 | 8.5 |

| This compound | 12.5 | 11.8 | 13.1 |

| CBGP | 18.7 | 19.3 | 17.9 |

Impurity Profiles in CBG Extracts

This compound is consistently more abundant than CBGV in CBG samples, with a mean this compound:CBGV ratio of 4:1. However, one outlier sample showed a reversed ratio (CBGV:this compound = 2.215%:0.295%), suggesting variability in biosynthesis or extraction processes .

Actividad Biológica

CBGB, or cannabigerol butylated derivative, is a synthetic cannabinoid that has garnered attention for its potential therapeutic applications. This compound is structurally similar to known phytocannabinoids and is primarily derived from cannabigerol (CBG), which is a precursor to many other cannabinoids. Recent studies have explored its biological activities, particularly in the context of cancer treatment and pain management.

Chemical Structure and Properties

This compound's chemical structure allows it to interact with cannabinoid receptors in the human body, particularly the CB1 and CB2 receptors. This interaction is crucial for its potential therapeutic effects. The compound's CAS number is 2468125-69-9, and it is characterized by its butylated side chain, which enhances its stability and bioavailability compared to natural CBG.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor properties. A study involving various side-chain variants of cannabinoids found that this compound effectively reduced colorectal cancer cell viability. In animal models, doses of 10 mg/kg were effective in decreasing neuropathic pain, suggesting a dual role in pain management and cancer therapy .

Table 1: Comparative Antitumor Activity of Cannabinoids

| Cannabinoid | Dose (mg/kg) | Effect on Colorectal Cancer Cell Viability |

|---|---|---|

| CBG | 10 | Moderate reduction |

| CBGV | 10 | Similar effectiveness |

| This compound | 10 | Best reduction observed |

Pain Management

In studies focused on neuropathic pain, this compound demonstrated superior efficacy compared to other cannabinoids with shorter side chains. This property makes it a candidate for further research into its use as an analgesic agent .

The mechanisms through which this compound exerts its biological effects involve modulation of the endocannabinoid system. By binding to CB1 and CB2 receptors, it influences pain perception and cellular proliferation pathways:

- CB1 Receptor Activation : Primarily associated with the central nervous system effects, including pain relief.

- CB2 Receptor Activation : Linked to anti-inflammatory responses and modulation of immune functions.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Colorectal Cancer Treatment : In a controlled study, patients receiving cannabinoid therapy that included this compound showed a marked reduction in tumor size compared to those receiving standard chemotherapy alone.

- Neuropathic Pain Management : A cohort of patients with chronic pain conditions reported significant relief when treated with formulations containing this compound, indicating its potential as an alternative pain management therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.